molecular formula C34H32CuN4O4 B12341064 Cu(II) protoporphyrin IX

Cu(II) protoporphyrin IX

Cat. No.: B12341064
M. Wt: 624.2 g/mol
InChI Key: ASFPSNQTLAUXFI-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(II) protoporphyrin IX can be synthesized through the reaction of protoporphyrin IX with copper salts. A common method involves dissolving protoporphyrin IX in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding a copper(II) salt, such as copper(II) acetate. The reaction mixture is stirred at room temperature until the copper ion is fully coordinated to the protoporphyrin IX ring .

Industrial Production Methods

Industrial production of copper(II) protoporphyrin IX typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Copper(II) protoporphyrin IX undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper ion and the conjugated system of the protoporphyrin IX ring .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) protoporphyrin IX, while reduction may yield copper(I) protoporphyrin IX .

Mechanism of Action

The mechanism of action of copper(II) protoporphyrin IX involves its ability to interact with molecular targets through coordination chemistry. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the conjugated system of the protoporphyrin IX ring allows for efficient absorption and emission of light, making it useful in photodynamic therapy and optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper(II) protoporphyrin IX is unique due to its specific photophysical and electrochemical properties, which are not observed in its zinc or iron counterparts. The presence of the copper ion allows for unique interactions with light and electrons, making it particularly useful in applications such as photodynamic therapy and optoelectronics .

Biological Activity

Cu(II) protoporphyrin IX (Cu(II) PPIX) is a metalloporphyrin that has garnered attention in various biological and biochemical studies due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical attributes:

  • Molecular Formula : C₃₄H₃₂CuN₄O₄
  • Molecular Weight : 624.188 g/mol
  • CAS Number : 14494-37-2

The compound serves as a model for studying heme-like activities due to its structural resemblance to heme, which is crucial in many biological processes, including oxygen transport and electron transfer.

1. Role in Heme Oxygenase Inhibition

Cu(II) PPIX is known to act as a negative control in studies involving heme oxygenase (HO), an enzyme implicated in various physiological processes, including inflammation and vascular repair. Research indicates that Cu(II) PPIX can inhibit HO activity, which may contribute to tumor cell resistance against chemotherapy and modulate free radical formation .

2. Binding Properties

Studies utilizing resonance Raman spectroscopy have demonstrated that Cu(II) PPIX interacts with various proteins, including apomyoglobin. The binding characteristics reveal that Cu(II) is five-coordinate, likely coordinating with histidine residues within the protein structure. This interaction alters the heme environment and can affect the protein's functionality .

Case Study 1: Inhibition of Heme Oxygenase

A study investigated the effects of Cu(II) PPIX on HO activity in tumor cells. Results indicated that Cu(II) PPIX significantly inhibited HO, leading to reduced oxidative stress markers and enhanced sensitivity of cancer cells to chemotherapy agents. This suggests potential therapeutic applications for Cu(II) PPIX in cancer treatment .

Case Study 2: Metalloporphyrin Interactions with Ferrochelatase

Research on murine ferrochelatase revealed insights into how Cu(II) PPIX and other metal derivatives bind to the enzyme's active site. The findings showed that Cu(II) PPIX could serve as an inhibitor, affecting the enzyme's ability to chelate iron into protoporphyrin IX, which is essential for heme synthesis .

Comparative Analysis of Biological Activity

Compound Biological Activity Mechanism
This compoundInhibits heme oxygenase activityInteracts with histidine residues in proteins
Zn(II) Protoporphyrin IXFunctions as a control for Cu(II) PPIXServes as an inhibitor for HO
Fe(III) Protoporphyrin IXActive in heme biosynthesisBinds ferrous ions for heme formation

Properties

Molecular Formula

C34H32CuN4O4

Molecular Weight

624.2 g/mol

IUPAC Name

copper;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid

InChI

InChI=1S/C34H34N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

ASFPSNQTLAUXFI-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Cu+2]

Origin of Product

United States

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